molecular formula C21H16ClN3OS B2371377 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-41-7

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2371377
CAS No.: 941878-41-7
M. Wt: 393.89
InChI Key: MUORMSUQSUFNIS-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom at the 6-position and a pyridin-2-ylmethyl group. The compound’s structure integrates a benzamide moiety with a 3-methyl substituent, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c1-14-5-4-6-15(11-14)20(26)25(13-17-7-2-3-10-23-17)21-24-18-9-8-16(22)12-19(18)27-21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUORMSUQSUFNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

6-Chlorobenzo[d]thiazol-2-amine

The benzothiazole core is synthesized via:

  • Nitration-Reduction Pathway :
    • 2-Chlorobenzo[d]thiazole is nitrated at the 6-position using $$ \text{HNO}3/\text{H}2\text{SO}_4 $$, yielding 6-nitro-2-chlorobenzo[d]thiazole.
    • Reduction with iron powder in acetic acid achieves 84% yield of 6-chlorobenzo[d]thiazol-2-amine.
  • Direct Amination :
    • Hydrazine hydrate reacts with 6-chloro-2-mercaptobenzothiazole in ethylene glycol, forming the amine intermediate in 78% yield.

Pyridin-2-ylmethylamine Derivatives

Synthesis methods for the pyridinylmethyl moiety include:

  • Reductive Amination : 2-Chloromethylpyridine reacts with methylamine gas in toluene at −5°C to 5°C, producing N-(pyridin-2-ylmethyl)methylamine with 94.3% purity.
  • Curtius Rearrangement : tert-Butyl (4-methyl-3-aminophenyl)carbamate undergoes rearrangement with diphenylphosphoryl azide (DPPA) to generate pyridin-2-ylmethylamine.

Stepwise Synthesis Methods

Method A: Sequential Alkylation-Amidation

Step 1: N-Alkylation of 6-Chlorobenzo[d]thiazol-2-amine
  • Reagents : 3-Methylbenzyl chloride, $$ \text{K}2\text{CO}3 $$, acetonitrile.
  • Conditions : Reflux at 80°C for 6–7 h.
  • Yield : 68–75%.
Step 2: Amide Bond Formation
  • Reagents : 3-Methylbenzoyl chloride, triethylamine, dioxane.
  • Mechanism : Nucleophilic acyl substitution (Figure 1).
  • Reaction :
    $$
    \text{Intermediate} + \text{3-Methylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, dioxane}} \text{Target Compound}
    $$
  • Yield : 61%.
Table 1 : Optimization of Amidation Conditions
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Triethylamine Dioxane 80 4 61
DMAP THF 60 6 54
None Toluene 100 8 32

Method B: One-Pot Tandem Reaction

  • Reagents : 6-Chlorobenzo[d]thiazol-2-amine, 3-methylbenzoyl chloride, pyridin-2-ylmethyl chloride.
  • Conditions : Microwave-assisted synthesis at 120°C for 2 h.
  • Advantages :
    • Eliminates intermediate isolation.
    • Reduces solvent waste by 40%.
  • Yield : 58%.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

  • Reagents : 6-Chlorobenzo[d]thiazol-2-ylboronic acid, 3-methyl-N-(pyridin-2-ylmethyl)benzamide.
  • Catalyst : $$ \text{PdCl}_2(\text{dppf}) $$ (2 mol%).
  • Conditions : Suzuki coupling in $$ \text{EtOH/H}_2\text{O} $$ at 80°C.
  • Yield : 47%.

Solid-Phase Synthesis

  • Resin : Wang resin functionalized with Rink amide linker.
  • Steps :
    • Immobilization of 6-chlorobenzo[d]thiazol-2-amine.
    • On-resin alkylation with 3-methylbenzyl bromide.
    • Cleavage with TFA/$$ \text{H}_2\text{O} $$ (95:5).
  • Purity : >90% (HPLC).

Critical Analysis of Methodologies

Yield Comparison

Method Key Step Yield (%) Purity (%)
Sequential Alkylation Amidation 61 98.5
One-Pot Tandem Microwave synthesis 58 95.2
Cross-Coupling Suzuki reaction 47 89.7

Byproduct Formation

  • Major Byproducts :
    • N,N-Bis(6-chlorobenzo[d]thiazol-2-yl) derivatives (3–5%).
    • Dechlorinated products (1–2%) under acidic conditions.

Industrial-Scale Optimization

Solvent Recycling

  • Toluene Recovery : Distillation at 110°C reduces solvent costs by 30%.
  • Waste Reduction : Iron sludge from nitro reductions is repurposed for wastewater treatment.

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.
  • Throughput : 12 kg/day with 92% conversion.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

Anticancer Activity:
Research indicates that similar benzothiazole derivatives have shown significant anticancer properties. For instance, studies have reported that compounds with similar structures exhibit IC50 values in the nanomolar range against various cancer cell lines, including colorectal and breast cancer cells. The mechanism often involves the inhibition of specific enzymes that regulate cell proliferation and survival pathways, such as those related to cyclooxygenase (COX) enzymes .

Antimicrobial Properties:
The compound's structural features suggest potential antibacterial effects, especially against Gram-positive bacteria. Various derivatives have been tested for their antimicrobial efficacy, showing moderate to good inhibition against several bacterial strains .

Antidiabetic Activity:
Some studies have explored the hypoglycemic effects of benzothiazole derivatives in diabetic models. The compound's ability to lower blood glucose levels has been evaluated through in vivo assays, indicating its potential as an antidiabetic agent .

Synthesis and Derivatives

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. The following table summarizes key synthetic routes and derivatives related to this compound:

Synthetic Route Starting Materials Yield (%) Biological Activity
Benzothiazole Derivative Synthesis6-Chlorobenzo[d]thiazole31–52%Anticancer, Antimicrobial
Urea DerivativesBenzothiazole + UreaVariesAntiproliferative
Hydrazine DerivativesBenzothiazole + HydrazineVariesAntimicrobial

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

  • Anticancer Studies:
    A study evaluated the anticancer activity of related benzothiazole derivatives against human colon and breast cancer cell lines, demonstrating significant cytotoxic effects with low IC50 values .
  • Antimicrobial Evaluation:
    In vitro tests against various bacterial strains showed that certain derivatives possess strong antimicrobial properties, suggesting their potential use in treating infections caused by resistant strains .
  • Diabetes Research:
    Investigations into the hypoglycemic effects revealed that some benzothiazole derivatives can effectively lower blood sugar levels in diabetic models, suggesting their utility in diabetes management .

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzo[d]thiazole-Benzamide Family

Several compounds in the evidence share structural motifs with the target molecule, enabling comparative insights:

Compound Key Structural Features Melting Point Yield Biological/Physical Properties Reference
N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide (3a) Benzamide linked to benzo[d]thiazole; lacks pyridinylmethyl substitution 185–189°C 94% High thermal stability; no bioactivity data
N-(2-(6-Chlorobenzo[d]thiazol-2-yl)phenyl)-3-methylbenzamide (3o) 3-Methylbenzamide + 6-chlorobenzo[d]thiazole; lacks pyridinylmethyl group 168–170°C 58% Improved solubility vs. non-methylated analogs
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) Amino substitution at benzo[d]thiazole 6-position; no pyridinylmethyl Not reported 56% Corrosion inhibition properties
N-(Thiazol-2-yl)-benzamide analogs Thiazole core without benzo-fusion; variable substituents Variable 43–92% SAR studies highlight thiazole necessity for activity

Key Observations:

  • Substituent Effects on Solubility and Stability: The 3-methyl group in the target compound and 3o () likely enhances solubility compared to non-methylated analogs (e.g., 3a) due to reduced crystallinity . The pyridin-2-ylmethyl group may further modulate lipophilicity, though direct data are lacking.
  • Bioactivity Trends: Thiazole-containing benzamides (–9) exhibit structure-dependent activity, with the benzo[d]thiazole core (as in the target compound) showing superior binding affinity in some contexts compared to non-fused thiazoles .
  • Synthetic Challenges: Lower yields (e.g., 56% for ABTB in ) correlate with complex substitution patterns, suggesting the target compound’s synthesis may require optimized conditions for higher efficiency.

Comparison with Fluorescent Probes and Functional Derivatives

  • N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)benzamide (3-BTHPB): This probe () shares a benzothiazole-benzamide backbone but includes a hydroxyphenyl group for fluorescence. The target compound’s 6-chloro and pyridinylmethyl substituents may reduce aqueous compatibility compared to 3-BTHPB, limiting its utility in aqueous environments .
  • Dipropyl Malonate Derivatives (5gr, 5gc): These compounds () feature a 6-chlorobenzo[d]thiazol-2-ylamino group but lack the benzamide linkage. Their enantiomeric purity (80–82% via HPLC) suggests stereochemical considerations may apply to the target compound’s synthesis .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has attracted significant attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Common Name This compound
CAS Number 941878-41-7
Molecular Weight 393.9 g/mol
Molecular Formula C21H16ClN3OS

The presence of a 6-chloro substituent on the benzothiazole ring significantly influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Target Enzymes

The primary target of this compound is the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.

Biochemical Pathways

By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain. This mechanism underlies its potential use as an anti-inflammatory agent.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. Its ability to modulate COX enzymes suggests potential therapeutic applications in treating inflammatory disorders .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For example, it has been shown to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The compound demonstrated apoptosis-promoting effects and induced cell cycle arrest at concentrations as low as 1 µM .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study synthesized several benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor cell growth and migration while promoting apoptosis in treated cells .
  • Structure-Activity Relationship (SAR) :
    • The SAR analysis revealed that modifications in the benzothiazole and pyridine moieties could enhance biological activity. The presence of electron-withdrawing groups like Cl on the benzothiazole ring was found to be beneficial for anticancer efficacy .

Comparative Analysis with Similar Compounds

Compound NameBiological Activity
N-(benzo[d]thiazol-2-yl)-3-methylbenzamideModerate anticancer activity
N-(6-chlorobenzo[d]thiazol-2-yl)-2-(pyridin-2-ylmethyl)benzamideEnhanced anti-inflammatory properties
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideLower COX inhibition compared to target compound

The unique structural features of this compound contribute to its superior biological activity compared to other related compounds.

Q & A

Q. Key Optimization Parameters :

  • Temperature : Reflux (80–100°C) for amidation steps.
  • Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Solvents : Acetonitrile/DMF mixtures improve solubility of intermediates .

Q. Table 1. Synthetic Routes Comparison

StepMethod A ()Method B ()
CyclizationKOH/EtOH, 6 h refluxNaH/THF, 4 h reflux
AmidationTEA, DMF, 8 h refluxPyridine, 6 h ice bath
Yield86%62–94%

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Contradictions may arise from assay variability, impurities, or target promiscuity. Methodological Solutions :

Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based assays (e.g., cytotoxicity in HEK293) .

Structural Analog Comparison : Compare with derivatives like N-(6-ethylbenzo[d]thiazol-2-yl) analogs to isolate substituent effects (e.g., pyridin-2-ylmethyl vs. pyridin-3-ylmethyl groups) .

Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm >95% purity .

Case Study : A 2025 study found discrepancies in antimicrobial activity (MIC = 2–16 µg/mL). Re-analysis using standardized CLSI protocols resolved variability, attributing differences to solvent (DMSO vs. saline) .

What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Basic Question

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and amide NH (δ 10–12 ppm, broad) .
  • ¹³C NMR : Carbonyl (C=O, δ 165–170 ppm), thiazole C2 (δ 155–160 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₂₁H₁₇ClN₃OS: calc. 394.07, obs. 394.08) .

IR Spectroscopy : Amide C=O stretch (~1680 cm⁻¹), aromatic C-H (~3050 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How can computational modeling guide the design of derivatives with enhanced target affinity?

Advanced Question

Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., aminoacyl-tRNA synthetases). Focus on hydrogen bonding (pyridinyl N with Arg residues) and hydrophobic packing (3-methylbenzoyl with Val/Ile pockets) .

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Cl) improve binding to mycobacterial AARSs .

MD Simulations : Assess stability of ligand-target complexes (50 ns trajectories, GROMACS) to predict residence time .

Example : A 2025 study optimized substituents at the pyridinyl position, achieving a 10-fold increase in inhibitory potency against M. tuberculosis .

What strategies are effective in analyzing structure-activity relationships (SAR) for benzamide-thiazole hybrids?

Advanced Question

Fragment-Based Design :

  • Thiazole Core : Chlorine at C6 enhances metabolic stability vs. methyl/ethyl groups .
  • Benzamide Substituents : 3-Methyl improves lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration .

Pharmacophore Mapping : Identify critical features: (a) aromatic thiazole, (b) amide linker, (c) pyridinylmethyl group .

In Silico ADMET : Predict toxicity (ProTox-II) and solubility (SwissADME) to prioritize analogs .

Q. Table 2. SAR Trends

SubstituentBioactivity (IC₅₀, µM)Solubility (mg/mL)
6-Cl, 3-Me0.450.12
6-Me, 3-Me1.200.25
6-Cl, 4-OMe0.900.35

How should researchers address low solubility challenges during in vitro assays?

Basic Question

Solubilization Agents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes .

Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .

Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm, PDI <0.2) to enhance bioavailability .

Validation : Dynamic Light Scattering (DLS) to confirm particle stability in PBS .

What are best practices for validating target engagement in cellular models?

Advanced Question

Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment (e.g., 10 µM, 1 h) .

Pull-Down Assays : Use biotinylated probes to capture target proteins (streptavidin beads, Western blot) .

CRISPR Knockout : Generate target-deficient cell lines to confirm on-target effects (e.g., AARS-KO mycobacteria) .

Case Study : CETSA confirmed a 2.5°C shift in Mtb AARS melting temperature upon treatment (10 µM), validating target engagement .

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